1'-[(4-hydroxyquinazolin-2-yl)methyl]-1,4'-bipiperidine-4'-carboxamide

Physicochemical profiling Drug-likeness Permeability prediction

1'-[(4-hydroxyquinazolin-2-yl)methyl]-1,4'-bipiperidine-4'-carboxamide (CAS RN 627063-77-8; also indexed as its 4-oxo tautomer) is a synthetic small molecule belonging to the quinazoline-bipiperidine hybrid class. It is characterized by a 4-hydroxyquinazoline moiety linked via a methylene bridge to a 1,4'-bipiperidine scaffold bearing a primary carboxamide at the 4'-position.

Molecular Formula C20H27N5O2
Molecular Weight 369.5 g/mol
Cat. No. B6061043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-[(4-hydroxyquinazolin-2-yl)methyl]-1,4'-bipiperidine-4'-carboxamide
Molecular FormulaC20H27N5O2
Molecular Weight369.5 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2(CCN(CC2)CC3=NC4=CC=CC=C4C(=O)N3)C(=O)N
InChIInChI=1S/C20H27N5O2/c21-19(27)20(25-10-4-1-5-11-25)8-12-24(13-9-20)14-17-22-16-7-3-2-6-15(16)18(26)23-17/h2-3,6-7H,1,4-5,8-14H2,(H2,21,27)(H,22,23,26)
InChIKeyNPZQDGNVSLDJQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1'-[(4-Hydroxyquinazolin-2-yl)methyl]-1,4'-bipiperidine-4'-carboxamide: Structural Identity for Procurement Verification


1'-[(4-hydroxyquinazolin-2-yl)methyl]-1,4'-bipiperidine-4'-carboxamide (CAS RN 627063-77-8; also indexed as its 4-oxo tautomer) is a synthetic small molecule belonging to the quinazoline-bipiperidine hybrid class. It is characterized by a 4-hydroxyquinazoline moiety linked via a methylene bridge to a 1,4'-bipiperidine scaffold bearing a primary carboxamide at the 4'-position . Its molecular formula is C₂₀H₂₇N₅O₂ (monoisotopic mass 369.2165 Da) . The compound is cataloged in the MLSMR screening collection (MLS000099213 / SMR000073401), indicating its use in high-throughput screening campaigns, though published bioactivity data remains sparse .

Why Generic Quinazoline or Bipiperidine Analogs Cannot Replace 1'-[(4-Hydroxyquinazolin-2-yl)methyl]-1,4'-bipiperidine-4'-carboxamide


This compound combines two pharmacophoric elements—a 4-hydroxyquinazoline capable of tautomerization to 4-oxo-1,4-dihydroquinazoline, and a 1,4'-bipiperidine-4'-carboxamide—within a single entity. The methylene bridge enforces a specific spatial relationship that is not recapitulated by simply mixing 4-hydroxyquinazoline with bipiperidine carboxamide fragments . Patents describing structurally related (piperidinylalkyl)quinazolines explicitly note that variations in the quinazoline substitution pattern and the piperidine side-chain length produce different serotonin-antagonist profiles, meaning even close analogs cannot be assumed to possess equivalent pharmacological signatures [1]. Substitution of the bipiperidine with a simple piperidine or piperazine ring, or replacement of the 4-hydroxyquinazoline with an unsubstituted quinazoline, fundamentally alters hydrogen-bonding capacity, logD, and conformational flexibility, all of which impact target engagement .

Quantitative Differentiation Evidence for 1'-[(4-Hydroxyquinazolin-2-yl)methyl]-1,4'-bipiperidine-4'-carboxamide Against Closest Analogs


Predicted Physicochemical Profile Distinguishes 4-Hydroxyquinazoline-Bipiperidine Carboxamide from Simpler Quinazoline Derivatives

The target compound exhibits a predicted ACD/LogP of 1.32 and a logD (pH 7.4) of 1.08, with a polar surface area (PSA) of 91 Ų and zero Rule-of-Five violations . This positions it distinctly from the unsubstituted 4-hydroxyquinazoline core (MW 146.15, logP ~0.73) and from the parent (1,4'-bipiperidine)-4'-carboxamide (MW 211.3, predicted logP ~0.8–1.0), both of which lack the balanced lipophilicity and hydrogen-bonding capacity required for blood-brain barrier penetration while maintaining aqueous solubility [1][2]. The higher molecular weight and PSA of the target compound predict different ADME behavior compared to these simpler fragments.

Physicochemical profiling Drug-likeness Permeability prediction

Quinazoline C-4 Substitution Pattern Dictates Pharmacological Target Class: Evidence from Serotonin Antagonist Patent Series

Patent US4665075 explicitly claims derivatives of hydroxy- or amino-substituted (piperidinylalkyl)quinazolines as serotonin antagonists useful in treating conditions involving excessive serotonin release in the vascular bed [1]. The patent teaches that the C-4 substituent (hydroxy or amino) on the quinazoline ring is critical for activity, distinguishing these compounds from earlier quinazoline serotonin antagonists (e.g., US4335127) that bear carbonyl/thiocarbonyl at C-4 with different side-chain attachment [2]. The target compound, possessing the hydroxy substitution pattern taught in US4665075, is structurally congruent with this serotonin-antagonist pharmacophore model.

Serotonin receptor antagonism Structure-activity relationship Patent pharmacology

Bipiperidine vs Piperidine Scaffold: Different Conformational Sampling and Target Space Coverage

The 1,4'-bipiperidine scaffold in the target compound introduces a second basic nitrogen and increased conformational degrees of freedom compared to simple 4-piperidinecarboxamide analogs. Structural database analysis (ChemSpider) shows that the closest registered analog, 1-[(4-hydroxy-2-quinazolinyl)methyl]-4-piperidinecarboxamide (MW 286.3 Da), lacks the second piperidine ring, resulting in a different nitrogen count and spatial arrangement . The bipiperidine moiety has been independently validated as a privileged scaffold in CCR4 antagonists (e.g., 2-(1,4'-bipiperidine-1'-yl)-N-cycloheptyl-6,7-dimethoxyquinazolin-4-amine; IC₅₀ = 18 nM in [³⁵S]GTPγS assay) and in dopamine/serotonin receptor ligands, suggesting the bipiperidine element contributes to target affinity in a manner distinct from mono-piperidine analogs [1]. While no direct IC₅₀ comparison exists for the target compound, the scaffold-level inference supports differential biological coverage.

Scaffold diversity Conformational analysis Chemoinformatics

Tautomeric Equilibrium at Quinazoline C-4: Implications for Hydrogen-Bonding Capacity vs. 4-Oxo-Locked Analogs

The target compound is registered under its 4-hydroxy tautomer name, but ChemSpider structurally depicts it as the 4-oxo-1,4-dihydro tautomer, confirming the existence of a prototropic equilibrium . This tautomerism endows the compound with dual hydrogen-bond donor/acceptor capability at the quinazoline C-4 position: the hydroxy form can act as an H-bond donor, while the oxo form acts as an H-bond acceptor. By contrast, 4-methoxyquinazoline or 4-aminoquinazoline analogs are locked into a single H-bonding modality (acceptor or donor, respectively). While no quantitative binding data exist for the target compound, the ability to adapt its H-bonding pattern to different target environments is a recognized principle in fragment-based drug design and may confer broader target promiscuity or adaptability.

Tautomerism Hydrogen bonding Molecular recognition

Recommended Application Scenarios for 1'-[(4-Hydroxyquinazolin-2-yl)methyl]-1,4'-bipiperidine-4'-carboxamide Based on Differential Evidence


Serotonin Receptor Pharmacology: Testing the US4665075 Patent Pharmacophore Hypothesis

Given the structural congruence with the hydroxy-substituted (piperidinylalkyl)quinazoline scaffold claimed in US4665075 as serotonin antagonists , this compound is suitable as a probe molecule to validate the patent's structure-activity relationship in contemporary serotonin receptor subtype assays (e.g., 5-HT₂A, 5-HT₂C). Its 1,4'-bipiperidine carboxamide extension, not present in earlier US4335127 compounds, may reveal subtype selectivity not achievable with first-generation quinazoline serotonin antagonists.

Physicochemical Benchmarking in CNS Drug Discovery Screening Cascades

The compound's predicted logD (1.08 at pH 7.4) and PSA (91 Ų), located within the favorable CNS drug space but distinct from both the polar fragment (4-hydroxyquinazoline) and the basic fragment (bipiperidine carboxamide) separately , make it a useful calibration standard for establishing permeability and brain penetration prediction models in screening cascades. Its zero Rule-of-Five violations further reinforce its utility as a drug-like comparator.

Chemical Probe for Tautomer-Dependent Target Engagement Studies

The established 4-hydroxy/4-oxo tautomeric equilibrium makes this compound a candidate for biophysical studies (NMR, X-ray crystallography) examining how ligand tautomeric state influences protein binding. When used alongside 4-methoxy or 4-amino locked analogs, the target compound can help deconvolve whether observed binding affinity differences arise from H-bond donor versus acceptor character at the quinazoline C-4 position.

Diversity-Oriented Screening Library Member for GPCR Panel Screens

The compound's membership in the MLSMR screening collection (MLS000099213) indicates it has been deployed in high-throughput screening. Its dual pharmacophoric nature—combining a quinazoline (a privileged kinase/GPCR scaffold) [1] with a bipiperidine carboxamide (found in dopamine D₂/D₃ and serotonin receptor ligands)—positions it as a versatile screening deck component for identifying hits across multiple GPCR families. Procurement for in-house diversity sets should prioritize this compound over simpler mono-functional analogs that cover narrower target space.

Quote Request

Request a Quote for 1'-[(4-hydroxyquinazolin-2-yl)methyl]-1,4'-bipiperidine-4'-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.